molecular formula C9H13BrN2OS B3597986 5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide

5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide

Cat. No.: B3597986
M. Wt: 277.18 g/mol
InChI Key: DRINQSOIXCNISE-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide” is likely to be an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a bromine atom, and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions where an electron-rich atom or molecule (the nucleophile) forms a bond with an electron-poor atom or molecule (the electrophile) .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the polar carboxamide group could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially interact with biological systems in various ways depending on its structure and functional groups .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide” would require appropriate safety measures. It’s important to avoid dust formation, breathing in the compound, and contact with skin and eyes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other substances. It could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2OS/c1-12(2)6-5-11-9(13)7-3-4-8(10)14-7/h3-4H,5-6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRINQSOIXCNISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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